Senampeline D
Overview
Description
Senampeline D is a natural compound belonging to the class of alkaloids. It is extracted from the roots of the plant Polyalthia longifolia, which is commonly found in Southeast Asia. This compound has gained significant attention due to its potential therapeutic and environmental applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Senampeline D involves several steps, starting from the extraction of the raw material from Polyalthia longifolia. The process typically includes solvent extraction followed by purification using chromatographic techniques. Specific reaction conditions such as temperature, pressure, and pH are carefully controlled to ensure the purity and yield of the compound .
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using similar extraction and purification techniques. Advanced methods such as supercritical fluid extraction and high-performance liquid chromatography (HPLC) are often employed to enhance efficiency and yield. The use of automated systems and continuous processing further optimizes the production process .
Chemical Reactions Analysis
Types of Reactions: Senampeline D undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using reagents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reagents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and oxygen under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Halogens, nucleophiles, and electrophiles under various conditions such as acidic, basic, or neutral pH
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines. Substitution reactions can result in a wide range of products, including halogenated compounds and substituted alkaloids .
Scientific Research Applications
Senampeline D has a wide range of scientific research applications, including:
Chemistry: Used as a model compound for studying alkaloid synthesis and reactivity.
Biology: Investigated for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases, including cancer, infections, and inflammatory conditions.
Industry: Utilized in the development of new pharmaceuticals, agrochemicals, and environmental remediation agents
Mechanism of Action
The mechanism of action of Senampeline D involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes and receptors, leading to various biological effects. For example, it may inhibit the activity of enzymes involved in cell proliferation, thereby exerting anticancer effects. Additionally, it may modulate immune responses and reduce inflammation by interacting with specific receptors on immune cells .
Comparison with Similar Compounds
Senampeline D is part of a series of structurally related compounds, including:
- Senampeline A (CAS#62787-00-2)
- Senampeline B (CAS#62860-52-0)
- Senampeline C (CAS#62841-11-6)
- 7-Angeloylretronecine (CAS#6029-82-9)
- 9-Angeloylretronecine N-oxide (CAS#27773-86-0)
- Rivularine (CAS#723-78-4)
- Asperumine (CAS#78513-20-9)
- Trachelanthamine (CAS#14140-18-2)
- Trachelanthine (CAS#510-19-0) .
Uniqueness: this compound stands out due to its unique chemical structure and specific biological activities. Compared to its analogs, it may exhibit different pharmacological properties, making it a valuable compound for further research and development .
Properties
IUPAC Name |
[(5S,7R)-5-acetyloxy-7-[(E)-2-methylbut-2-enoyl]oxy-6,7-dihydro-5H-pyrrolizin-1-yl]methyl (Z)-2-[[(E)-2-methylbut-2-enoyl]oxymethyl]but-2-enoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H31NO8/c1-7-15(4)23(28)31-13-18(9-3)25(30)32-14-19-10-11-26-21(33-17(6)27)12-20(22(19)26)34-24(29)16(5)8-2/h7-11,20-21H,12-14H2,1-6H3/b15-7+,16-8+,18-9-/t20-,21+/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DYLUSUNCJYDAKT-PCIXYTJNSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=C(C)C(=O)OCC(=CC)C(=O)OCC1=C2C(CC(N2C=C1)OC(=O)C)OC(=O)C(=CC)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C=C(\C)/C(=O)OC/C(=C/C)/C(=O)OCC1=C2[C@@H](C[C@@H](N2C=C1)OC(=O)C)OC(=O)/C(=C/C)/C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H31NO8 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
473.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62787-01-3 | |
Record name | Senampeline D | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0062787013 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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